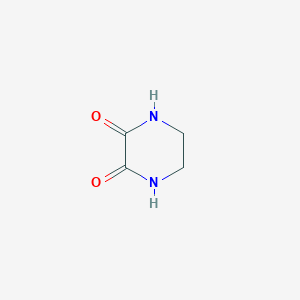

2,3-Piperazinedione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-4(8)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHRRMFZHSDGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926970 | |

| Record name | Piperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-86-9, 29990-68-9 | |

| Record name | 2,3-Piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PIPERAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DUD3CT57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Scaffold: A Technical History of 2,3-Piperazinedione's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Fundamental Reactions to a Versatile Scaffold

The history of 2,3-piperazinedione is not one of a singular, celebrated discovery, but rather the logical and elegant outcome of fundamental principles in organic chemistry. Unlike its more famous isomer, the 2,5-diketopiperazine (a cyclic dipeptide), whose origins are tied to the late 19th-century exploration of amino acid chemistry, the genesis of 2,3-piperazinedione is rooted in the foundational understanding of amine and ester reactivity. Its "discovery" can be best understood as the first documented application of a now-classic cyclization reaction: the condensation of a vicinal diamine with an oxalic acid ester. This guide elucidates the chemical logic, experimental causality, and enduring relevance of this seminal synthesis.

The Core Principle: The Inevitable Union of Ethylenediamine and Diethyl Oxalate

The synthesis of the 2,3-piperazinedione core is a textbook example of nucleophilic acyl substitution, a cornerstone of amide bond formation. The discovery hinges on the predictable reactivity of two key precursors:

-

Ethylenediamine: A simple, yet potent, bifunctional nucleophile. It possesses two primary amine groups (-NH₂) separated by a two-carbon bridge. This specific spacing is critical, as it pre-organizes the molecule for the formation of a stable, six-membered ring.

-

Diethyl Oxalate: An electrophilic building block derived from oxalic acid. The two ester groups (-COOEt) are highly susceptible to attack by nucleophiles like amines. The carbonyl carbons carry a partial positive charge, making them prime targets for the lone pairs of electrons on the nitrogen atoms of ethylenediamine.

The chemical inevitability of this reaction is what defines its history. When these two reagents are combined, a sequential, two-step amide formation occurs, leading directly to the cyclic structure.

Mechanistic Causality: A Step-by-Step Rationale

The reaction proceeds through a logical sequence of nucleophilic attacks and eliminations. Understanding this mechanism is key to appreciating the simplicity and robustness of the original synthetic design.

-

First Nucleophilic Attack: One of the primary amine groups of ethylenediamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate.

-

Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻), which is subsequently protonated to form ethanol. This results in the formation of an N-(2-aminoethyl)oxamic acid ethyl ester intermediate.

-

Intramolecular Cyclization: The second, now terminal, amine group of the intermediate is perfectly positioned to attack the remaining ester carbonyl carbon. This intramolecular reaction is entropically favored due to the proximity of the reacting groups, leading to the formation of a six-membered ring.

-

Second Elimination of Ethanol: A second molecule of ethanol is eliminated, forming the final, stable 2,3-piperazinedione ring.

This elegant and high-yielding process establishes the core of the piperazinedione scaffold in a single, often one-pot, procedure.

Foundational Experimental Protocol: The Synthesis of 2,3-Piperazinedione

The following protocol describes a generalized, classic procedure for the synthesis of the parent 2,3-piperazinedione, reflecting the likely methodology of its earliest preparations. This self-validating system relies on simple purification techniques driven by the product's physical properties.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 2,3-piperazinedione.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) in anhydrous ethanol. The use of anhydrous solvent is crucial to prevent hydrolysis of the diethyl oxalate ester.

-

In a separate addition funnel, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous ethanol.

-

-

Reaction Execution:

-

With vigorous stirring, add the diethyl oxalate solution dropwise to the ethylenediamine solution at room temperature. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath. 2,3-Piperazinedione is a crystalline solid with limited solubility in cold ethanol, causing it to precipitate out of the solution.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble byproducts.

-

Dry the purified 2,3-piperazinedione under vacuum to remove residual solvent.

-

Quantitative Data & Characterization

| Parameter | Value |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol [1] |

| Typical Yield | >80% |

| Appearance | White crystalline solid |

| Melting Point | Sublimes above 300°C |

| Solubility | Sparingly soluble in cold ethanol, soluble in hot water |

The Logic of Evolution: From Parent Scaffold to Functional Derivatives

The true value of a chemical discovery often lies in its potential for modification. The foundational synthesis of 2,3-piperazinedione paved the way for a vast array of derivatives, primarily through two strategic approaches:

-

N-Substitution via Substituted Diamines: The most direct method for introducing diversity is to start with an N-substituted ethylenediamine. For instance, reacting N-ethylethylenediamine with diethyl oxalate yields N-ethyl-2,3-dioxopiperazine. This approach allows for the incorporation of a wide variety of functional groups at one of the nitrogen atoms.[2]

-

Post-Cyclization N-Functionalization: The parent 2,3-piperazinedione contains two secondary amide N-H bonds. These can be deprotonated with a suitable base and subsequently alkylated or acylated, allowing for further diversification of the scaffold. This is a common strategy for creating libraries of related compounds for drug discovery screening.

Synthetic Pathway Diversification

Caption: Synthetic routes to 2,3-piperazinedione and its derivatives.

Conclusion: An Enduring Legacy

The discovery of 2,3-piperazinedione is a testament to the power of predictive chemical reactivity. While it may lack a single point of discovery, its synthesis from ethylenediamine and diethyl oxalate is a foundational reaction in heterocyclic chemistry. This straightforward and robust method provided chemists with a versatile and rigid scaffold that continues to be explored in modern medicinal chemistry and materials science. The principles that guided its first synthesis—the predictable interplay of nucleophiles and electrophiles—remain as relevant today as they were at the dawn of modern organic chemistry.

References

- CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google P

-

2,3-Piperazinedione | C4H6N2O2 | CID 72761 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Early Synthesis of Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Simplest Cyclic Peptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest and most conformationally constrained class of cyclic peptides.[1] First identified in the late 19th century, these unassuming heterocyclic scaffolds have emerged from the annals of chemical history to become a significant area of interest in modern drug discovery and biomaterial science. Their inherent rigidity, metabolic stability, and ability to present diverse pharmacophoric features have established them as "privileged structures" in medicinal chemistry. This guide delves into the foundational era of CDP synthesis, offering a detailed exploration of the pioneering methods, the mechanistic rationale behind them, and the analytical challenges faced by early researchers. By understanding the origins of this field, we can better appreciate the sophisticated synthetic strategies employed today and draw inspiration from the ingenuity of chemistry's trailblazers.

The Dawn of Cyclic Dipeptide Synthesis: A Historical Perspective

The story of cyclic dipeptides begins in the late 19th century, a period of fervent discovery in organic chemistry. The first documented synthesis of a cyclic dipeptide was achieved in 1888 by Theodor Curtius and Goebel, who isolated a crystalline substance later identified as cyclo(Leu-Leu).[2] However, it was the seminal work of Emil Fischer, a titan of organic chemistry, that truly laid the groundwork for peptide science. In 1901, Fischer and his collaborator Ernest Fourneau reported the synthesis of the dipeptide glycylglycine.[3][4][5] This achievement was a critical step towards understanding the nature of the peptide bond and the structure of proteins.[6]

Fischer's early work also led to the synthesis of the simplest cyclic dipeptide, cyclo(Gly-Gly), also known as glycine anhydride. His initial method involved the hydrolysis of 2,5-diketopiperazine with hydrochloric acid to yield the linear dipeptide, demonstrating the cyclic nature of the starting material.[7] These pioneering efforts, while groundbreaking, were not without their challenges. Early synthetic routes were often low-yielding and plagued by side reactions, most notably racemization, which would remain a persistent hurdle in peptide chemistry for decades to come.[2]

Foundational Synthetic Strategies: The Solution-Phase Era

The early synthesis of cyclic dipeptides was exclusively carried out in solution. These methods, while conceptually straightforward, required a deep understanding of reaction kinetics and equilibria to favor intramolecular cyclization over intermolecular polymerization.

Head-to-Tail Cyclization of Dipeptide Esters

The most common and intuitive approach to forming the diketopiperazine ring is through the intramolecular "head-to-tail" cyclization of a linear dipeptide precursor.[8] This involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group.[9] In the early 20th century, the most prevalent strategy involved the cyclization of dipeptide methyl or ethyl esters.

Causality Behind Experimental Choices:

-

Esterification of the C-terminus: The carboxyl group of the C-terminal amino acid was converted to an ester to prevent its participation in intermolecular side reactions and to activate it for the subsequent intramolecular aminolysis. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, was a common method for this purpose.[10]

-

Role of Ammonia and Heat: The cyclization was often induced by treating the dipeptide ester with ammonia or by heating the dipeptide ester in a high-boiling point solvent. Ammonia served as a base to deprotonate the N-terminal ammonium salt (if present) and as a nucleophile to facilitate the cyclization, although its primary role in the intramolecular reaction is to provide a basic environment. Heat provided the necessary activation energy to overcome the entropic barrier of cyclization.

Reaction Mechanism: Cyclization of a Dipeptide Ester

Caption: Mechanism of dipeptide ester cyclization.

Experimental Protocol: Synthesis of cyclo(Gly-Gly) via Fischer's Method

This protocol is based on the early work of Emil Fischer for the synthesis of glycylglycine and its subsequent cyclization.

Materials:

-

Glycylglycine[3]

-

Concentrated Hydrochloric Acid

-

Absolute Ethanol

-

Ammonia (aqueous solution)

-

Diethyl ether

Procedure:

-

Esterification of Glycylglycine:

-

Suspend glycylglycine in absolute ethanol.

-

Cool the suspension in an ice bath.

-

Saturate the ethanolic suspension with dry hydrogen chloride gas until the glycylglycine dissolves completely.

-

Allow the solution to stand at room temperature for several hours, then gently reflux for one hour.

-

Remove the solvent under reduced pressure to obtain the crude glycylglycine ethyl ester hydrochloride.

-

-

Cyclization to cyclo(Gly-Gly):

-

Dissolve the crude glycylglycine ethyl ester hydrochloride in a minimal amount of water.

-

Add an excess of concentrated aqueous ammonia and shake vigorously.

-

Allow the mixture to stand for several days at room temperature. The cyclo(Gly-Gly) will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with cold water, then with a small amount of ethanol and finally with diethyl ether.

-

The product can be recrystallized from hot water to improve purity.

-

Table 1: Comparison of Early Solution-Phase Synthesis Methods

| Method | Precursor | Reagents | Conditions | Advantages | Disadvantages |

| Fischer (1901) | Dipeptide Ester | Ammonia | Room temp, several days | Simple reagents | Long reaction time, potential for racemization |

| Heating in Solvent | Dipeptide Ester | High-boiling solvent (e.g., ethylene glycol) | 170-190 °C | Faster than ammonia method | High temperatures can lead to significant racemization and side products |

The Challenge of Chirality: Understanding and Mitigating Racemization

A significant hurdle in early peptide synthesis was the loss of stereochemical integrity at the α-carbon of the amino acids, a phenomenon known as racemization. This was particularly problematic during the cyclization step, leading to the formation of diastereomeric mixtures that were often difficult to separate and could have vastly different biological properties.

Mechanism of Racemization: The Oxazolone Pathway

The primary mechanism for racemization during the activation of the C-terminal carboxyl group is through the formation of a planar oxazolone (also known as an azlactone) intermediate. The formation of this planar intermediate leads to the loss of stereochemical information at the α-carbon.

Caption: Oxazolone mechanism of racemization.

Factors Influencing Racemization:

-

Nature of the Amino Acid: Amino acids with electron-withdrawing side chains are more susceptible to racemization.

-

Activating Group: The nature of the activating group on the C-terminus influences the rate of oxazolone formation.

-

Base: The presence of a base can accelerate the abstraction of the α-proton, promoting racemization.

-

Temperature: Higher reaction temperatures generally lead to increased rates of racemization.

Early researchers had limited tools to combat racemization. The primary strategies involved careful control of reaction conditions, such as using milder bases and lower temperatures. However, complete suppression of racemization remained a significant challenge until the development of more advanced coupling reagents and protecting group strategies in the mid-20th century.

The Nascent Stages of Solid-Phase Synthesis

The landscape of peptide synthesis was revolutionized in the 1960s with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield.[11] While the widespread application of SPPS for the deliberate synthesis of cyclic dipeptides came later, the formation of DKPs as byproducts was an early and important observation in the field.

In 1972, Gisin and Merrifield reported the formation of diketopiperazines as a significant side reaction during the synthesis of linear peptides on a resin support.[12] They observed that a dipeptide linked to the resin via an ester bond could undergo intramolecular aminolysis, cleaving the dipeptide from the resin as a cyclic dipeptide.

Workflow: Diketopiperazine Formation as a Side Reaction in SPPS

Sources

- 1. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discofinechem.com [discofinechem.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Glycylglycine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Peptide bond - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biolife-science.com [biolife-science.com]

- 12. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06042A [pubs.rsc.org]

An In-depth Technical Guide to the Fundamental Chemical Properties of 2,3-Piperazinedione

Introduction

2,3-Piperazinedione, a six-membered heterocyclic compound featuring a vicinal diamide structure, represents a core scaffold of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar amide backbone combined with two reactive secondary amine functionalities makes it a versatile building block for the synthesis of more complex molecules, including potent therapeutic agents. Notably, derivatives of 2,3-piperazinedione have emerged as promising candidates in drug discovery, serving as key pharmacophores in the development of novel inhibitors for challenging targets such as the KRAS oncogene.[1]

This technical guide provides a comprehensive exploration of the fundamental chemical properties of 2,3-piperazinedione. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its molecular structure, synthesis, physicochemical characteristics, and chemical reactivity. By elucidating the causality behind its properties and providing validated experimental protocols, this document aims to serve as an authoritative resource for the effective utilization of this important chemical entity.

Molecular Structure and Synthesis

The structural integrity and synthetic accessibility of a molecule are foundational to its application. 2,3-Piperazinedione's unique arrangement of atoms dictates its chemical behavior and potential for derivatization.

Core Molecular Structure

2,3-Piperazinedione (IUPAC name: piperazine-2,3-dione) is a saturated heterocyclic compound with the molecular formula C₄H₆N₂O₂.[2] Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 3. This vicinal dicarbonyl arrangement distinguishes it from its more common isomer, 2,5-piperazinedione (a cyclic dipeptide). The molecule is achiral and possesses a plane of symmetry.[3]

The core physicochemical properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | [2] |

| Molecular Weight | 114.10 g/mol | [2] |

| CAS Number | 13092-86-9 | [2] |

| Appearance | Off-White to Light Yellow Solid | [4] |

| Melting Point | 285 °C (decomposition) | [5] |

Crystallography and Solid-State Structure

The definitive three-dimensional arrangement of 2,3-piperazinedione in the solid state has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 132038.[2] Analysis of the crystal structure reveals a nearly planar ring conformation, a direct consequence of the sp² hybridization of the nitrogen and carbonyl carbon atoms within the amide bonds. The molecules in the crystal lattice are interconnected by a network of intermolecular hydrogen bonds between the N-H donors and the C=O acceptors of adjacent molecules. This extensive hydrogen bonding network is responsible for its relatively high melting point and low solubility in nonpolar solvents.

Synthesis Pathway

The most common and efficient synthesis of 2,3-piperazinedione involves the cyclocondensation of ethylenediamine with a dialkyl oxalate, typically diethyl oxalate.[5] This reaction proceeds via a two-step mechanism: an initial acylation of one amino group of ethylenediamine by the ester, followed by an intramolecular cyclization with the elimination of two molecules of alcohol. This method is robust and serves as the primary route for producing the parent scaffold, which can then be used directly or as an intermediate for N-substituted derivatives.[5]

Caption: General workflow for the synthesis of 2,3-piperazinedione.

Physicochemical Properties

The utility of 2,3-piperazinedione in research and development is intrinsically linked to its physicochemical properties. These parameters govern its solubility, stability, and suitability for various analytical and synthetic applications.

Solubility Profile

The solubility of 2,3-piperazinedione is dictated by its polar diamide structure. While quantitative data is scarce in the literature, a qualitative assessment based on its structure and available information indicates the following:

-

Slightly Soluble: DMSO (Dimethyl Sulfoxide), Methanol.[5]

-

Expected Low Solubility: Nonpolar solvents such as hexanes and toluene, due to the high polarity of the amide groups and the energy required to break the strong intermolecular hydrogen bonds in the solid state.

-

Expected Moderate Solubility: Other polar protic and aprotic solvents like ethanol and DMF (Dimethylformamide), although it may require sonication or heating to achieve significant concentrations.

The limited solubility in many common organic solvents can present challenges in synthetic transformations and purification. The choice of solvent is therefore a critical parameter in experimental design.

Acidity and Basicity (pKa)

The 2,3-piperazinedione molecule possesses both acidic (N-H) and weakly basic (carbonyl oxygen) sites. The pKa of the N-H protons is a crucial parameter as it influences the molecule's charge state in different pH environments, which in turn affects its solubility, reactivity, and biological interactions.

Spectroscopic and Analytical Profile

Accurate and reliable analytical methods are paramount for confirming the identity, purity, and structure of 2,3-piperazinedione. This section details the expected spectroscopic signatures and provides a framework for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,3-piperazinedione in solution.

-

¹H NMR: Due to the molecule's symmetry, a single signal is expected for the four protons of the two methylene (-CH₂-) groups. This signal would likely appear as a singlet. A second, broader signal corresponding to the two amide N-H protons would also be present. The exact chemical shifts will be solvent-dependent. In a solvent like DMSO-d₆, the CH₂ protons are expected in the range of 3.0-3.5 ppm, while the N-H protons would appear further downfield, typically above 8.0 ppm.

-

¹³C NMR: Similarly, symmetry dictates that only two signals would be observed. One signal for the two equivalent methylene carbons (C5 and C6) and another for the two equivalent carbonyl carbons (C2 and C3). The methylene carbons are expected around 40-45 ppm, while the carbonyl carbons will be significantly downfield, in the range of 160-170 ppm.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) in DMSO-d₆ | Multiplicity | Assignment |

| ¹H | 3.0 - 3.5 | Singlet | -CH₂-CH₂- |

| ¹H | > 8.0 | Broad Singlet | -NH- |

| ¹³C | 40 - 45 | - | C5, C6 |

| ¹³C | 160 - 170 | - | C2, C3 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in 2,3-piperazinedione. The spectrum will be dominated by absorptions characteristic of a secondary cyclic amide.

-

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.

-

C=O Stretch (Amide I): A very strong and sharp absorption band will be present in the range of 1650-1680 cm⁻¹, characteristic of the carbonyl stretching vibration in a cyclic amide.

-

N-H Bend (Amide II): A moderate absorption band is expected around 1510-1550 cm⁻¹.

-

C-N Stretch: A moderate band for the C-N stretching vibration will appear in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the ring.[7] A characteristic fragmentation for 2,3-piperazinedione would be the loss of CO (28 Da) or successive losses of CO.

Chemical Reactivity and Stability

The chemical behavior of 2,3-piperazinedione is dominated by the reactivity of its vicinal amide functionalities.

N-Alkylation and N-Acylation

The secondary amide protons can be deprotonated by a suitable base to form an amidate anion, which can then act as a nucleophile. This allows for N-alkylation or N-acylation reactions to introduce substituents at the N1 and/or N4 positions. This is the most common synthetic transformation performed on this scaffold to build molecular diversity.[5]

Hydrolytic Stability

Like all amides, the amide bonds in 2,3-piperazinedione are susceptible to hydrolysis to yield the corresponding open-chain amino acid derivative (N-(2-aminoethyl)oxamic acid), which can be further hydrolyzed to ethylenediamine and oxalic acid. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acidic Conditions: Hydrolysis is catalyzed by acid, proceeding through protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Basic Conditions: Base-catalyzed hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally irreversible as the resulting carboxylate is deprotonated. Studies on the isomeric 2,5-piperazinedione have shown it undergoes hydrolysis, and similar behavior is expected for the 2,3-isomer.[8]

The cyclic nature of the diamide may confer slightly different stability compared to linear amides, but significant degradation should be expected under strong acidic or basic conditions, especially at elevated temperatures.

Caption: Key reactivity pathways for 2,3-piperazinedione.

Experimental Protocols

This section provides standardized, self-validating protocols for the synthesis and analysis of 2,3-piperazinedione.

Protocol: Synthesis of 2,3-Piperazinedione

This protocol is adapted from the general principles of cyclocondensation reactions between diamines and oxalate esters.[5][9]

Materials:

-

Ethylenediamine

-

Diethyl oxalate

-

Absolute Ethanol

-

Dioxane (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diethyl oxalate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of diethyl oxalate).

-

Addition of Diamine: While stirring at room temperature, add ethylenediamine (1.0 eq) dropwise to the solution of diethyl oxalate. An exothermic reaction may be observed, and a white precipitate may form.

-

Reaction: Stir the resulting mixture at room temperature for 2-3 hours.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from a suitable solvent such as dioxane or a mixed solvent system (e.g., ethanol/water) to obtain pure 2,3-piperazinedione as a white to off-white crystalline solid.

-

Validation: Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Section 3. The melting point should be sharp and consistent with the literature value (approx. 285 °C with decomposition).[5]

Protocol: HPLC Analysis

A general reverse-phase HPLC method can be developed for purity assessment. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV or universal detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (or CAD/ELSD).

Procedure:

-

Standard Preparation: Prepare a stock solution of 2,3-piperazinedione in a suitable solvent (e.g., 1:1 water:acetonitrile with a small amount of formic acid to aid solubility) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase at a similar concentration.

-

Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Validation: The peak for 2,3-piperazinedione should be sharp and symmetrical. Purity is assessed by the relative area of the main peak. The method should be validated for linearity, precision, and accuracy according to standard laboratory procedures.

Caption: Standard workflow for the HPLC analysis of 2,3-piperazinedione.

Conclusion

2,3-Piperazinedione is a fundamentally important heterocyclic scaffold with a well-defined set of chemical and physical properties. Its rigid, planar structure, stabilized by strong intermolecular hydrogen bonding, results in a high-melting, crystalline solid. The synthesis is straightforward via the cyclocondensation of ethylenediamine and diethyl oxalate. While its reactivity is primarily centered on the derivatization of its two secondary amide nitrogens, its stability, particularly against hydrolysis, must be considered in experimental design. The spectroscopic and analytical protocols provided herein offer a robust framework for the unambiguous identification and quality control of this compound. As its derivatives continue to show promise in drug discovery and materials science, a thorough understanding of the core properties of the 2,3-piperazinedione ring system remains essential for continued innovation.

References

- Gong, N., et al. (2020). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal.

- Li, Y., et al. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. AIChE Journal, 60(7), 2548-2559.

- Menéndez, J. C., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 2,5-Piperazinedione. In NIST Chemistry WebBook. Retrieved from [Link].

-

PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. Retrieved from [Link].

- Google Patents. (2021). Piperazine-2,3-dione derivatives and their medical applications. (CN115803328B).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72761, 2,3-Piperazinedione. Retrieved from [Link].

- Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.

- Khalili, F., Henni, A., & East, A. L. L. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

-

Global Substance Registration System. (n.d.). 2,3-PIPERAZINEDIONE. Retrieved from [Link].

- Google Patents. (2012). Method for synthesizing N-monosubstituted piperazine-2,3-dione. (CN102351802A).

-

Pharmaffiliates. (n.d.). 2,3-Piperazinedione. Retrieved from [Link].

Sources

- 1. uregina.scholaris.ca [uregina.scholaris.ca]

- 2. Acta Crystallographica Section C-crystal Structure Communications (Wiley-Blackwell) | 19934 Publications | 93572 Citations | Top authors | Related journals [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. epdf.pub [epdf.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google Patents [patents.google.com]

- 7. uregina.ca [uregina.ca]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,3-Piperazinedione: A Cornerstone Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics, synthesis, and burgeoning applications of 2,3-piperazinedione, a heterocyclic scaffold of significant interest in contemporary pharmacology. The narrative is structured to provide not just procedural knowledge but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile molecule.

Core Identification and Physicochemical Profile

The foundational step in any chemical exploration is the unambiguous identification of the molecule. 2,3-Piperazinedione is a six-membered heterocyclic compound containing two nitrogen atoms and two adjacent carbonyl groups. Its precise identifiers and key physicochemical properties are summarized below, providing a critical data reference for experimental design and characterization.

| Identifier | Value | Source |

| IUPAC Name | piperazine-2,3-dione | PubChem[1] |

| CAS Number | 13092-86-9 | PubChem[1], ChemicalBook[2] |

| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| Canonical SMILES | C1CNC(=O)C(=O)N1 | PubChem[1], gsrs.ncats.nih.gov[3] |

| InChIKey | JTHRRMFZHSDGNJ-UHFFFAOYSA-N | PubChem[1], gsrs.ncats.nih.gov[3] |

| Melting Point | 285 °C (decomposes) | ChemicalBook[2] |

| pKa (Predicted) | 10.72 ± 0.20 | ChemicalBook[2], LookChem[4] |

| Form | Off-White to Light Yellow Solid | ChemicalBook[2] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | ChemicalBook[2] |

Synthesis and Mechanistic Rationale

The construction of the 2,3-piperazinedione ring is a critical process for accessing its derivatives. A prevalent and robust method involves the cyclization of an ethylenediamine precursor with a cyclizing reagent, such as an oxalate ester. This approach is favored for its reliability and the accessibility of starting materials.

Causality in Experimental Design:

The choice of diethyl oxalate as the cyclizing agent is strategic. The ethoxy groups are excellent leaving groups, and the reaction is driven forward by the formation of the thermodynamically stable six-membered ring and the release of ethanol. The selection of a suitable solvent and precise temperature control are paramount to minimize side reactions and maximize yield. The stepwise addition of reagents ensures that the concentration of reactive intermediates is controlled, preventing polymerization and other undesirable outcomes.

Validated Experimental Protocol: Synthesis of 2,3-Piperazinedione

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Ethylenediamine

-

Diethyl oxalate

-

Absolute Ethanol (Anhydrous)

-

Hydrochloric Acid (for pH adjustment if needed)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine in absolute ethanol.

-

Reagent Addition: While stirring, slowly add a solution of diethyl oxalate in absolute ethanol to the flask. The molar ratio of ethylenediamine to diethyl oxalate should be approximately 1:1 to 1:1.2.[5]

-

Cyclization Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The 2,3-piperazinedione product will often precipitate out of the solution as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Role of piperazinedione derivatives in KRAS-G12C inhibition.

Conclusion and Future Outlook

2,3-Piperazinedione is more than just a simple heterocyclic compound; it is a powerful and versatile scaffold that continues to fuel innovation in drug discovery. Its unique combination of structural rigidity, hydrogen bonding capacity, and synthetic accessibility ensures its relevance in the ongoing quest for novel therapeutics. As our understanding of complex biological targets deepens, the strategic deployment of scaffolds like 2,3-piperazinedione will be essential for designing the next generation of safe and effective medicines. Future research will likely focus on developing more efficient and stereoselective synthetic routes to complex derivatives and exploring its application against an even broader range of challenging diseases.

References

-

PubChem. 2,3-Piperazinedione | C4H6N2O2 | CID 72761. National Center for Biotechnology Information. [Link]

-

LookChem. PIPERAZINE-2,3-DIONE 13092-86-9 wiki.[Link]

-

PubChem. 2,3-Piperazinedione, 1-methyl- | C5H8N2O2 | CID 3042433. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). 2,3-PIPERAZINEDIONE. National Center for Advancing Translational Sciences. [Link]

- Google Patents.CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.

- Google Patents.

-

NIST WebBook. 2,5-Piperazinedione. National Institute of Standards and Technology. [Link]

-

ChemSynthesis. (3Z)-1-acetyl-3-benzylidene-2,5-piperazinedione.[Link]

-

PubChemLite. 2,3-piperazinedione, 1-propyl- (C7H12N2O2). University of Luxembourg. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

-

Journal of the American Chemical Society. Synthesis of 2,3-Diketopiperazine. American Chemical Society. [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.[Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.[Link]

-

PubChem. 2,5-Piperazinedione | C4H6N2O2 | CID 7817. National Center for Biotechnology Information. [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. National Institutes of Health. [Link]

Sources

- 1. 2,3-Piperazinedione | C4H6N2O2 | CID 72761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PIPERAZINE-2,3-DIONE | 13092-86-9 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Piperazinedione: A Privileged Scaffold in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 2,3-piperazinedione, a foundational heterocyclic scaffold with significant applications in research and drug development. We will explore its core physicochemical properties, delve into established synthetic methodologies, and discuss its role as a versatile building block for a diverse range of biologically active compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this important chemical entity.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2][3] The unique physicochemical properties of the piperazine nucleus—such as its basicity, conformational flexibility, and capacity to improve aqueous solubility and bioavailability—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3]

Within this class, 2,3-piperazinedione represents a key derivative. Its vicinal diketone functionality provides reactive handles for further chemical modification, allowing for the construction of complex molecular architectures. This guide will focus specifically on the unsubstituted 2,3-piperazinedione core, providing the fundamental data and protocols necessary for its application in a research setting.

Core Physicochemical Properties of 2,3-Piperazinedione

A precise understanding of a molecule's fundamental properties is critical for its application in experimental workflows, from reaction setup to analytical characterization. The key identifiers and properties of 2,3-piperazinedione are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | [4][5][6] |

| Molecular Weight | 114.10 g/mol | [5][6] |

| IUPAC Name | piperazine-2,3-dione | [6] |

| CAS Number | 13092-86-9 | [5][6][7] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | ~285 °C (with decomposition) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Synthesis and Derivatization: Building the Core

The most common and efficient method for synthesizing the 2,3-piperazinedione scaffold is through the cyclization of ethylenediamine with a suitable cyclizing reagent, typically an oxalate ester like diethyl oxalate.[8] This reaction provides a direct and high-yielding route to the core structure.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: initial condensation to form an intermediate, followed by intramolecular cyclization. This process can often be performed in a single pot, enhancing efficiency.[8]

Caption: Synthetic workflow for 2,3-piperazinedione.

Detailed Experimental Protocol: Synthesis of 2,3-Piperazinedione

This protocol describes a representative lab-scale synthesis. As a self-validating system, it includes precise measurements and observational checkpoints.

Materials:

-

Ethylenediamine

-

Diethyl oxalate

-

Absolute Ethanol (as solvent)

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

-

Filtration apparatus (Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethylenediamine in absolute ethanol.

-

Reagent Addition: While stirring, slowly add an equimolar amount of diethyl oxalate to the solution. The addition should be controlled to manage any exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the product from the solution.

-

Isolation: After the reflux period, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified white solid in a vacuum oven or desiccator to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR spectroscopy, and melting point determination.

Causality Note: The use of an oxalate ester is key, as the two adjacent carbonyl groups are perfectly positioned for cyclization with the two amine groups of ethylenediamine. Ethanol is an effective solvent as it dissolves the reactants but allows the less soluble product to precipitate upon formation, driving the reaction to completion via Le Châtelier's principle.

Biological Activity and Therapeutic Potential

While 2,3-piperazinedione itself is primarily a building block, the piperazine scaffold is a cornerstone of modern drug discovery.[1][9][10][11] Derivatives of the piperazine core exhibit an exceptionally broad range of biological activities, including:

-

Anticancer Agents: Many piperazine-containing molecules have been developed as potent anticancer drugs.[3][9] For example, novel piperazine-2,3-dione derivatives have been investigated as KRAS-G12C inhibitors for cancer therapy.[12]

-

Antimicrobial and Antiviral Activity: The scaffold is integral to drugs targeting bacteria, fungi, and viruses.[9][10][13]

-

Central Nervous System (CNS) Activity: Piperazine derivatives are found in numerous antidepressant, antipsychotic, and anxiolytic medications, where the nitrogen atoms often play a crucial role in receptor binding.[13]

The 2,3-dione substitution pattern provides a rigidified, hydrogen-bond-donating-and-accepting platform that can be exploited to achieve high-affinity interactions with biological targets.[14] The development of new synthetic methods to functionalize the carbon backbone of the piperazine ring is an active area of research, promising to unlock even greater structural diversity and therapeutic potential.[15][16]

Analytical Characterization Workflow

Ensuring the purity and structural integrity of a synthesized compound is paramount. A standard workflow for the characterization of 2,3-piperazinedione and its derivatives involves a combination of chromatographic and spectroscopic methods.

Caption: Standard workflow for purification and analysis.

A typical analytical approach would utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment.[17] The sample would be dissolved in a suitable solvent and injected onto a C18 column, with detection via UV spectrophotometry. This provides quantitative data on purity, which is then confirmed by spectroscopic methods to verify the chemical structure.

Conclusion and Future Outlook

2,3-Piperazinedione is more than a simple chemical; it is a versatile and powerful scaffold that continues to fuel innovation in drug discovery. Its straightforward synthesis and strategic placement of reactive functional groups make it an ideal starting point for constructing complex and biologically active molecules. As synthetic methodologies advance, particularly in the area of C-H functionalization, the ability to create novel, three-dimensional piperazine structures will expand.[16] This will undoubtedly lead to the discovery of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties, reinforcing the enduring importance of the piperazine core in medicinal chemistry.

References

-

2,3-Piperazinedione, 1-methyl- | C5H8N2O2 | CID 3042433 - PubChem. PubChem. [Link]

-

2,3-PIPERAZINEDIONE - gsrs. Global Substance Registration System. [Link]

-

2,3-Piperazinedione | C4H6N2O2 | CID 72761 - PubChem. PubChem. [Link]

- CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. A Comprehensive Review. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

(3Z)-1-acetyl-3-benzylidene-2,5-piperazinedione. ChemSynthesis. [Link]

- CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.

-

Synthesis of 2,3-Diketopiperazine. Journal of the American Chemical Society. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. ResearchGate. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2,3-Piperazinedione | C4H6N2O2 | CID 72761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PIPERAZINE-2,3-DIONE | 13092-86-9 [chemicalbook.com]

- 8. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 17. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-piperazinedione crystal structure and conformation

An In-Depth Technical Guide to the Crystal Structure and Conformation of 2,3-Piperazinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Piperazinedione (IUPAC name: piperazine-2,3-dione), a heterocyclic compound with the molecular formula C₄H₆N₂O₂, represents a fundamental scaffold in medicinal chemistry and materials science.[1][2] As a cyclic diamide, its structural rigidity and capacity for specific intermolecular interactions make it an intriguing building block for the design of novel therapeutics and engineered crystalline materials. The precise spatial arrangement of its atoms—defined by its solid-state crystal structure and its conformational dynamics in different environments—governs its physicochemical properties and biological activity.

This technical guide provides a detailed exploration of the crystal structure and conformational landscape of 2,3-piperazinedione. We will synthesize data from crystallographic studies, spectroscopic analyses, and computational modeling to offer a comprehensive understanding of this molecule. The causality behind experimental choices and the interpretation of structural data are emphasized to provide field-proven insights for professionals in drug development and chemical research.

Molecular and Crystal Structure: The Power of Hydrogen Bonding

The solid-state architecture of 2,3-piperazinedione is a masterclass in molecular self-assembly, primarily dictated by strong, directional hydrogen bonds. As a molecule, it possesses two amide N-H groups that act as hydrogen bond donors and two carbonyl C=O groups that serve as hydrogen bond acceptors.[1] This functionality drives the formation of a highly ordered, stable crystalline lattice.

Crystallographic Data

The crystal structure of 2,3-piperazinedione has been determined by X-ray diffraction, and its data is available in the Cambridge Structural Database (CSD) under the CCDC number 132038.[1] The analysis reveals a non-planar ring structure where molecules are interconnected through a robust network of intermolecular interactions.

| Parameter | Description |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol [1] |

| Crystal System | Monoclinic |

| Hydrogen Bond Donors | 2 (N-H groups)[1] |

| Hydrogen Bond Acceptors | 2 (C=O groups)[1] |

| Key Interactions | N-H···O=C intermolecular hydrogen bonds |

The Supramolecular Assembly

In the crystalline state, 2,3-piperazinedione molecules arrange themselves into extended chains or tapes.[3] Each molecule is linked to two neighboring molecules via pairs of N-H···O=C hydrogen bonds. This recurring motif generates a stable, one-dimensional chain. These primary chains are then further organized into a three-dimensional network through weaker interactions, creating a densely packed and stable crystal.[3] The efficiency of this hydrogen-bonding network is a key principle in crystal engineering, where piperazinedione scaffolds are used to control the packing of molecules in a predictable manner.[4]

Below is a conceptual representation of the hydrogen bonding network in the 2,3-piperazinedione crystal.

Caption: Supramolecular chain formation via hydrogen bonding.

Conformational Analysis: A Flexible Ring

While the piperazine ring is often depicted as a simple hexagon, it is not flat. The six-membered ring can adopt several non-planar conformations to minimize steric and torsional strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms.

For substituted 2,3-piperazinediones, studies combining X-ray crystallography and quantum mechanical DFT calculations have shown that the heterocyclic ring typically adopts a half-chair conformation .[3] In this arrangement, some of the atoms lie in a plane while the others are puckered out of it. This conformation represents a balance between minimizing angle strain and avoiding eclipsing interactions between atoms on adjacent carbons.

The conformational equilibrium can be influenced by substitution. For example, a substituent at the C-5 position preferentially occupies the equatorial position to minimize steric hindrance.[3] In contrast, substitution at one of the nitrogen atoms can lead to the axial form being more dominant.[3] While the parent 2,3-piperazinedione lacks substituents, its conformational preference is dictated by the intrinsic electronic and steric properties of the diamide ring structure. Computational studies on similar piperazine-based scaffolds have shown that the chair conformation is often strongly favored energetically.[5]

The diagram below illustrates the potential conformational landscape of the piperazinedione ring.

Caption: Conformational equilibria of the piperazinedione ring.

Methodologies for Structural Elucidation

The determination of the structure and conformation of molecules like 2,3-piperazinedione relies on a combination of experimental techniques and computational modeling. Each method provides unique and complementary information.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides definitive data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): The prerequisite for this technique is a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of 2,3-piperazinedione in a suitable solvent. The formation of well-ordered crystals is itself an indicator of sample purity and the inherent tendency of the molecule to self-assemble.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (reflections) are recorded on a detector.

-

Data Processing: The collected raw data are processed to determine the unit cell dimensions and the intensities of each reflection.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map, which reveals the positions of the atoms. This initial model is then refined against the experimental data to achieve the best possible fit, yielding the final, highly accurate molecular structure.

Caption: Workflow for single-crystal X-ray structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is invaluable for studying the conformation of molecules in solution.[6]

-

¹H NMR: The chemical shifts of the protons and the coupling constants between them provide information about the electronic environment and dihedral angles of the C-C bonds in the ring.

-

¹³C NMR: This technique helps in identifying the carbon skeleton and is sensitive to the conformational state of the molecule.[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 2,3-piperazinedione sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference for chemical shifts (δ = 0.00 ppm).[6]

-

Data Acquisition: Place the NMR tube into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[6]

-

Spectral Analysis: The resulting spectra are analyzed to determine chemical shifts, signal integrations, and coupling constants, which are then used to infer the predominant solution-state conformation.

Conclusion

The 2,3-piperazinedione molecule is a structurally well-defined entity whose properties are governed by its distinct conformation and its profound ability to form robust hydrogen-bonded networks. In the solid state, it adopts a non-planar, puckered conformation, likely a half-chair, and self-assembles into highly ordered chains driven by intermolecular N-H···O=C interactions. This predictable self-assembly makes it a valuable core for crystal engineering applications. In solution, its conformational flexibility can be probed by NMR spectroscopy, providing insights relevant to its behavior in biological systems. For researchers in drug discovery, understanding these fundamental structural features is critical for designing molecules that can effectively interact with biological targets. The synergy of X-ray crystallography, NMR spectroscopy, and computational chemistry provides the necessary tools to fully characterize and leverage the potential of the 2,3-piperazinedione scaffold.

References

-

2,3-Piperazinedione | C4H6N2O2 | CID 72761 . PubChem. [Link]

-

Conformational properties, chiroptical spectra, and molecular self-assembly of 2,3-piperazinodiones and their dithiono analogues . PubMed. [Link]

-

Organic crystal engineering with 1,4-piperazine-2,5-diones. 6. Studies of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] . PubMed. [Link]

-

Crystal Engineering with Piperazinediones . UA Campus Repository. [Link]

-

Hydrogen-Bonding Motifs in Piperazinediium Salts . MDPI. [Link]

-

2,5-Piperazinedione | C4H6N2O2 | CID 7817 . PubChem. [Link]

-

2,3-PIPERAZINEDIONE . GSRS. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands . ResearchGate. [Link]

-

“RIGID” MOLECULES: SUBSTITUTED 2,5-PIPERAZINEDIONES (DIKETOPIPERAZINES) . PNAS. [Link]

-

Conformational Studies of Some Piperazine-2,5-Diones: Crystal Structures of Three Isomeric Forms of Methylanhydropicroroccellin (Derivative of a Lichen Diketopiperazine) and a Derivative Bromohydrin . ResearchGate. [Link]

Sources

- 1. 2,3-Piperazinedione | C4H6N2O2 | CID 72761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Conformational properties, chiroptical spectra, and molecular self-assembly of 2,3-piperazinodiones and their dithiono analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Engineering with Piperazinediones [repository.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

solubility of 2,3-piperazinedione in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Piperazinedione in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

In the realm of pharmaceutical sciences and drug development, the solubility of a molecule is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Among the myriad of heterocyclic scaffolds, 2,3-piperazinedione stands out for its structural rigidity and synthetic accessibility, making it a valuable building block in medicinal chemistry. However, to harness its full potential, a thorough understanding of its behavior in various solvent systems is paramount.

This technical guide is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the solubility of 2,3-piperazinedione. In the absence of extensive published quantitative solubility data for this specific molecule, this guide takes a first-principles approach. It is designed not merely as a repository of data, but as a practical and theoretical handbook. Herein, we will delve into the fundamental principles governing solubility, provide robust experimental protocols for its determination, and explore predictive models that can guide solvent selection and formulation strategies. Our goal is to empower you, the scientist, with the knowledge and methodologies to confidently navigate the solubility landscape of 2,3-piperazinedione and its derivatives.

Part 1: The Molecular Profile of 2,3-Piperazinedione

Chemical Identity and Physicochemical Properties

2,3-Piperazinedione is a cyclic diamide with the molecular formula C4H6N2O2.[1] Its structure features a six-membered ring containing two nitrogen atoms and two carbonyl groups on adjacent carbons. This arrangement imparts a significant degree of polarity and hydrogen bonding capability to the molecule.

Table 1: Key Physicochemical Properties of 2,3-Piperazinedione

| Property | Value | Source |

| Molecular Formula | C4H6N2O2 | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| IUPAC Name | piperazine-2,3-dione | PubChem[1] |

| CAS Number | 13092-86-9 | PubChem[1] |

| Melting Point | 285 °C (decomposition) | ChemicalBook[2] |

| pKa (predicted) | 10.72 ± 0.20 | ChemicalBook[2] |

| XLogP3-AA (predicted) | -1 | PubChem[1] |

The Significance of Solubility in Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-piperazinedione is a critical determinant of its utility. Poor solubility can lead to a cascade of challenges in drug development, including:

-

Limited Bioavailability: For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into the bloodstream.

-

Difficulties in Formulation: Developing suitable dosage forms, whether oral, injectable, or topical, is complicated for poorly soluble compounds.

-

Challenges in Synthesis and Purification: Efficient reaction kinetics and effective purification by crystallization or chromatography are highly dependent on the solubility of the compound in appropriate organic solvents.

Given these considerations, a comprehensive understanding of the solubility of 2,3-piperazinedione in a range of organic solvents is not just an academic exercise but a practical necessity for its successful application.

Part 2: A Primer on the Theoretical Prediction of Solubility

Before embarking on experimental solubility determination, theoretical models can provide valuable insights and guide solvent selection. These models are rooted in the fundamental principle of "like dissolves like," which can be quantified through various parameters.

The "Like Dissolves Like" Principle Revisited

The adage "like dissolves like" is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar to the forces within the pure solute and pure solvent. For 2,3-piperazinedione, the key intermolecular forces at play are:

-

Hydrogen Bonding: The N-H and C=O groups make 2,3-piperazinedione both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding are likely to be effective.

-

Dipole-Dipole Interactions: The amide groups create a significant dipole moment in the molecule, favoring interactions with other polar molecules.

-

Van der Waals Forces (Dispersion Forces): These are present in all molecules and will contribute to the overall interaction energy.

Solvents can be broadly classified based on their ability to engage in these interactions:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors and have large dipole moments.[3][4][5][6][7]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile possess large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[3][4][5][6][7]

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have small or zero dipole moments and interact primarily through dispersion forces.[3]

Based on its structure, 2,3-piperazinedione is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

The Hansen Solubility Parameter (HSP) model provides a more quantitative framework for predicting solubility by breaking down the total cohesive energy of a substance into three components.[8][9][10][11]

-

δD (Dispersion): Represents the energy from dispersion forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every molecule, including solutes and solvents, can be assigned a set of three Hansen parameters (δD, δP, δH). These can be visualized as a point in a three-dimensional "Hansen space." The principle of HSP is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.

The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute. R₀ is an empirically determined value that defines a "solubility sphere" around the solute in Hansen space.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰.⁵)

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| n-Butanol | 16.0 | 5.7 | 15.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[12]

Caption: The Hansen Solubility Sphere concept.

The UNIFAC Model: A Group Contribution Approach